![molecular formula C22H16F3N5OS B11109583 2-(1,3-benzothiazol-2-yl)-4-({[2-(1H-indol-3-yl)ethyl]imino}methyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11109583.png)
2-(1,3-benzothiazol-2-yl)-4-({[2-(1H-indol-3-yl)ethyl]imino}methyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Benzothiazol-2-yl)-4-({[2-(1H-indol-3-yl)ethyl]imino}methyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that features a benzothiazole ring, an indole moiety, and a pyrazolone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-yl)-4-({[2-(1H-indol-3-yl)ethyl]imino}methyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. The starting materials often include benzothiazole derivatives, indole derivatives, and pyrazolone derivatives. The synthetic route may involve:
Condensation Reactions: Combining benzothiazole and indole derivatives under acidic or basic conditions.
Cyclization: Formation of the pyrazolone ring through cyclization reactions.
Functional Group Modifications: Introduction of trifluoromethyl groups and other functional groups through substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and pyrazolone moieties.
Reduction: Reduction reactions can modify the functional groups, such as reducing nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups.
Scientific Research Applications
2-(1,3-Benzothiazol-2-yl)-4-({[2-(1H-indol-3-yl)ethyl]imino}methyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biological Studies: Investigated for its biological activity, including antimicrobial and anticancer properties.
Materials Science: Used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of this compound involves interactions with specific molecular targets and pathways. For example, in medicinal applications, it may interact with enzymes or receptors, modulating their activity. The benzothiazole and indole moieties are known to interact with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzothiazol-2-yl)acetonitrile
- 2-(1,3-Benzothiazol-2-yl)-3-hydroxy-3-(3-nitrophenyl)acrylonitrile
Uniqueness
Compared to similar compounds, 2-(1,3-benzothiazol-2-yl)-4-({[2-(1H-indol-3-yl)ethyl]imino}methyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one is unique due to the presence of the trifluoromethyl group and the combination of benzothiazole, indole, and pyrazolone moieties. This unique structure contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C22H16F3N5OS |
|---|---|
Molecular Weight |
455.5 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-4-[2-(1H-indol-3-yl)ethyliminomethyl]-5-(trifluoromethyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C22H16F3N5OS/c23-22(24,25)19-15(12-26-10-9-13-11-27-16-6-2-1-5-14(13)16)20(31)30(29-19)21-28-17-7-3-4-8-18(17)32-21/h1-8,11-12,15,27H,9-10H2 |
InChI Key |
ZRXOMABEDWDRJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN=CC3C(=NN(C3=O)C4=NC5=CC=CC=C5S4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


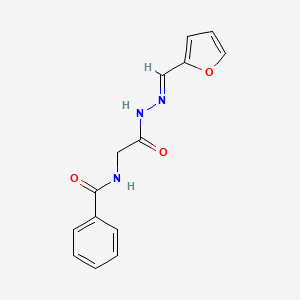
![Ethyl 4-(5-chloro-2-hydroxyphenyl)-2-(4-methylphenyl)-1,5,9-triazaspiro[5.5]undec-1-ene-9-carboxylate](/img/structure/B11109505.png)
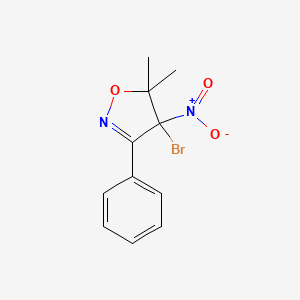
![4-(5-methyl-1,3-benzoxazol-2-yl)-N-[(E)-(3-nitrophenyl)methylidene]aniline](/img/structure/B11109524.png)
![2,2'-[oxybis(benzene-4,1-diylsulfanediylbenzene-4,1-diyl)]bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione)](/img/structure/B11109538.png)
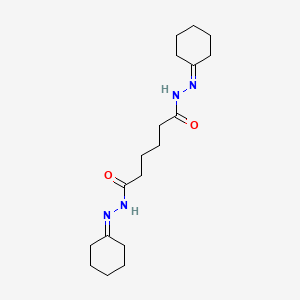
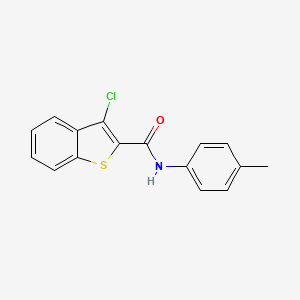
![4-methyl-N-{6-methyl-3-[(4-methylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B11109552.png)
![3-[[(2-Methoxyethyl)(2-methyl-1-oxopropyl)amino]methyl]phenyl 3-(trifluoromethyl)benzenesulfonate](/img/structure/B11109558.png)
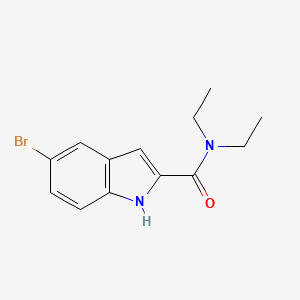
![2-{[(E)-(2,4-dihydroxy-5-nitrophenyl)methylidene]amino}-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione](/img/structure/B11109568.png)
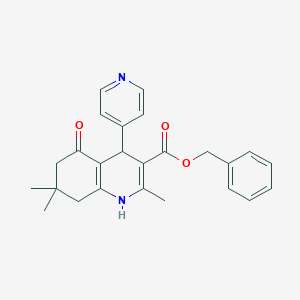
![{(4Z)-4-[(3,3-dimethyl-1-phenoxybutan-2-yl)imino]-2-thioxo-1,3-diazaspiro[4.5]dec-1-yl}acetonitrile](/img/structure/B11109574.png)
![3-[4-(Dimethylamino)phenyl]-1,5-di(naphthalen-2-yl)pentane-1,5-dione](/img/structure/B11109584.png)
